H-Ala-ala-pro-ala-OH

説明

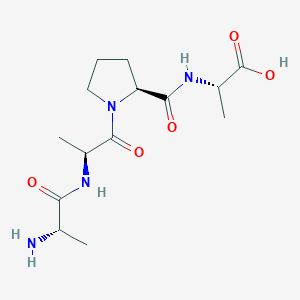

H-Ala-Ala-Pro-Ala-OH is a tetrapeptide composed of three alanine (Ala) residues and one proline (Pro) residue. Its molecular formula is C₁₄H₂₄N₄O₅ (CAS: 53620-20-5), with a molecular weight of 328.36 g/mol . The presence of proline, an imino acid with a cyclic side chain, introduces structural rigidity and disrupts regular secondary structures like α-helices or β-sheets . This peptide is distinct from shorter sequences like H-Ala-Pro-Ala-OH (CAS: 61430-14-6, C₁₁H₁₉N₃O₄, MW: 257.29 g/mol), which lacks the second N-terminal alanine .

特性

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O5/c1-7(15)11(19)16-8(2)13(21)18-6-4-5-10(18)12(20)17-9(3)14(22)23/h7-10H,4-6,15H2,1-3H3,(H,16,19)(H,17,20)(H,22,23)/t7-,8-,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHANLXYXMOODOB-XKNYDFJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432904 | |

| Record name | L-Alanyl-L-alanyl-L-prolyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53620-20-5 | |

| Record name | L-Alanyl-L-alanyl-L-prolyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-ala-pro-ala-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the preparation of peptides. In SPPS, the peptide chain is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the following steps:

Attachment of the first amino acid: The first amino acid, alanine, is attached to a solid resin.

Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to react.

Coupling: The next amino acid, alanine, is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Repetition: Steps 2 and 3 are repeated for the remaining amino acids, proline and alanine.

Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process and allow for the efficient production of large quantities of the peptide .

化学反応の分析

Types of Reactions

H-Ala-ala-pro-ala-OH can undergo various chemical reactions, including:

Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the peptide into its constituent amino acids.

Oxidation: The peptide can be oxidized using reagents such as hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like dithiothreitol (DTT) to reduce disulfide bonds if present.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) at elevated temperatures, while basic hydrolysis can be done using sodium hydroxide (NaOH).

Oxidation: Hydrogen peroxide (H2O2) is commonly used for oxidation reactions.

Reduction: Dithiothreitol (DTT) is a common reducing agent used in peptide chemistry.

Major Products Formed

Hydrolysis: The major products are the individual amino acidsalanine, alanine, proline, and alanine.

Oxidation: Oxidized derivatives of the peptide.

Reduction: Reduced forms of the peptide, particularly if disulfide bonds are present.

科学的研究の応用

H-Ala-ala-pro-ala-OH has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in cellular uptake and metabolism.

Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems.

Industry: Utilized in the development of peptide-based materials and products.

作用機序

The mechanism of action of H-Ala-ala-pro-ala-OH involves its interaction with cellular transporters and enzymes. The peptide can be absorbed by intestinal cells through proton/amino acid symport mechanisms, leading to cytoplasmic acidification. This process is facilitated by the transport of alanine and proline, which are key components of the peptide.

類似化合物との比較

Structural and Physicochemical Properties

A comparative analysis of structurally related peptides is summarized in Table 1.

Table 1: Structural Comparison of H-Ala-Ala-Pro-Ala-OH with Analogues

| Compound Name | CAS No. | Sequence | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| This compound | 53620-20-5 | Ala-Ala-Pro-Ala | C₁₄H₂₄N₄O₅ | 328.36 | Proline-induced rigidity |

| H-Ala-Ala-Ala-Ala-OH | 926-78-3 | Ala-Ala-Ala-Ala | C₁₂H₂₂N₄O₅ | 302.33 | Flexible, all-alanine backbone |

| H-Ala-Pro-Gly-OH | 36301-96-9 | Ala-Pro-Gly | C₁₀H₁₇N₃O₄ | 243.26 | Compact, glycine enhances flexibility |

| H-Ala-Pro-Tyr-Ala-OH | 89045-46-5 | Ala-Pro-Tyr-Ala | C₂₀H₂₈N₄O₆ | 420.47 | Tyrosine adds hydrophobicity |

Key Observations:

Proline Impact : Proline in this compound introduces a kinked conformation, reducing flexibility compared to the all-alanine peptide (H-Ala-Ala-Ala-Ala-OH) .

Chain Length : Shorter peptides (e.g., H-Ala-Pro-Gly-OH) exhibit lower molecular weights and may have enhanced membrane permeability .

生物活性

H-Ala-Ala-Pro-Ala-OH, also known as H-Alanine-Alanine-Proline-OH, is a tetrapeptide that has garnered attention for its various biological activities and potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is composed of four amino acids: two alanines and one proline. The presence of proline introduces unique structural characteristics, such as rigidity and conformational flexibility, which are significant in protein folding and stability. These properties make it an essential model compound for studying peptide behavior in biological systems.

Cellular Effects

Research indicates that this compound influences several cellular processes. Notably, it can affect the acidification of the cytoplasm in human intestinal Caco-2 cells, potentially impacting nutrient absorption and cellular metabolism. Additionally, its interaction with various proteins may modulate their activity, leading to broader implications in metabolic disorders.

Enzyme Interactions

This compound serves as a substrate for various enzymes, particularly peptidases, which are crucial for peptide degradation. Its interactions with enzymes can provide insights into enzyme-substrate specificity and the mechanisms of peptide hydrolysis. For instance, studies have demonstrated that similar compounds can inhibit serine proteases at nanomolar concentrations, suggesting that this compound may exhibit comparable inhibitory effects on specific proteolytic enzymes .

The biological activity of this compound is mediated through several mechanisms:

- Modulation of Intracellular pH : The compound's ability to influence intracellular pH levels suggests potential pathways for therapeutic interventions in metabolic disorders.

- Protein Interactions : Its structure allows for interactions with various biomolecules, which can alter cellular signaling pathways and protein functions.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of related peptide compounds on serine proteases such as leukocyte elastase and cathepsin G. The results indicated that these peptides exhibited slow-binding inhibition mechanisms, highlighting the potential for this compound to function similarly . This inhibition was not merely competitive, suggesting a complex interaction between the peptide and the enzyme.

Case Study 2: Cellular Metabolism

Another research study focused on the effects of this compound on Caco-2 cells. It was found that the compound could significantly alter intracellular pH levels, which is critical for nutrient absorption processes in the intestinal epithelium. This finding underscores the importance of this tetrapeptide in gastrointestinal physiology.

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of this compound compared to structurally similar peptides:

| Compound Name | Structure | Key Biological Activity | Notes |

|---|---|---|---|

| H-Ala-Ala-Pro-OH | Ala-Ala-Pro | Substrate for peptidases | Potential therapeutic applications |

| H-Alanine-Alanine-Valine-OH | Ala-Ala-Val | Inhibits serine proteases | Effective at nanomolar concentrations |

| H-Lys-Ser-Pro-Phe-Phe-OH | Lys-Ser-Pro-Phe-Phe | Stabilizes vesicles | Enhances membrane permeability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。